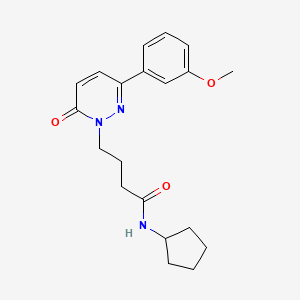
N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that belongs to the class of pyridazinone derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It has also been shown to inhibit the activity of various cancer cells and viruses. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide in lab experiments is its potential therapeutic applications in various diseases. It has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations is its complex synthesis method, which may limit its availability and use in certain labs.
Future Directions
There are several future directions for the study of N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the further exploration of its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and viral infections. Additionally, the study of its mechanism of action and its effects on various biochemical and physiological pathways may provide insights into its potential therapeutic applications.
Synthesis Methods
N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can be synthesized using a multi-step reaction process. The first step involves the condensation of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde with cyclopentylamine to form N-cyclopentyl-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. This intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base to form the final product, this compound.
Scientific Research Applications
N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Properties
IUPAC Name |
N-cyclopentyl-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-17-9-4-6-15(14-17)18-11-12-20(25)23(22-18)13-5-10-19(24)21-16-7-2-3-8-16/h4,6,9,11-12,14,16H,2-3,5,7-8,10,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYMIXSPFXVOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2664500.png)
![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)
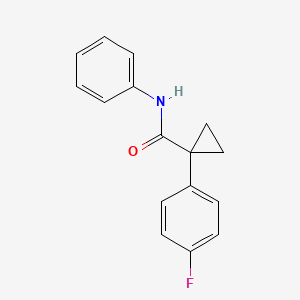

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2664509.png)
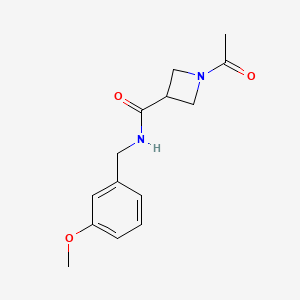
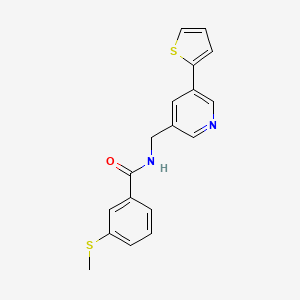
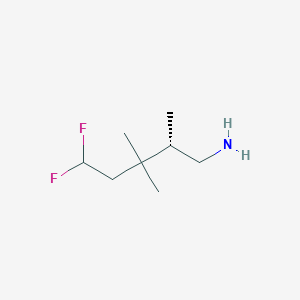
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2664514.png)
![(5Z)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2664516.png)
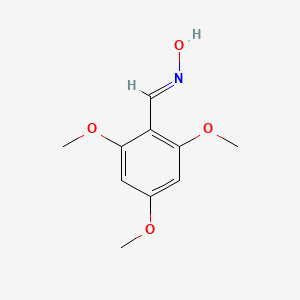
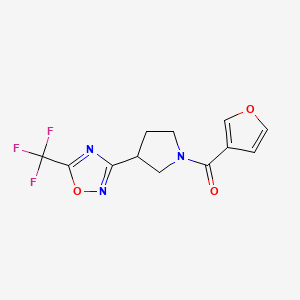
![2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2664522.png)
